molecular formula C34H28O9 B039012 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose CAS No. 113544-56-2

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose

Cat. No.: B039012
CAS No.: 113544-56-2
M. Wt: 580.6 g/mol
InChI Key: KDMUOVSDDQIVIU-DDBDHODBSA-N
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Description

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-b-D-glucopyranose is a critically protected glycosyl donor intermediate extensively utilized in sophisticated carbohydrate synthesis. Its strategic design features benzoyl groups at the O-2 and O-3 positions, which act as participating neighbors, providing stereoelectronic control to ensure highly selective formation of the desired 1,2-trans glycosidic linkage during glycosylation reactions. Simultaneously, the rigid 4,6-O-benzylidene acetal protects the primary hydroxyl group, locks the glucopyranose ring into a specific conformation, and enhances the stability and solubility of the intermediate for subsequent synthetic steps. This compound is a cornerstone for constructing complex oligosaccharides, glycoconjugates, and molecular probes for glycolbiology studies. Researchers value it for its well-established reactivity in both chemical and enzymatic glycosylation strategies, enabling the exploration of carbohydrate-protein interactions, the synthesis of potential therapeutic agents, and the fundamental study of biological processes mediated by glucopyranose-derived structures.

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6,7-dibenzoyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O9/c35-30(22-13-5-1-6-14-22)40-28-27-26(21-38-33(42-27)25-19-11-4-12-20-25)39-34(43-32(37)24-17-9-3-10-18-24)29(28)41-31(36)23-15-7-2-8-16-23/h1-20,26-29,33-34H,21H2/t26-,27-,28+,29-,33?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMUOVSDDQIVIU-DDBDHODBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems and Reaction Conditions

  • Protonic Acid Catalysts : Camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH) in dimethylformamide (DMF) or solvent-free systems.

  • Solvents : DMF, acetonitrile, or solvent-free conditions. Solvent-free systems reduce purification complexity and improve scalability.

  • Stoichiometry : Benzaldehyde is used in excess (1.5–2.0 equivalents) to drive the reaction to completion.

Example Protocol :

  • D-glucose (1 equiv) and benzaldehyde (1.5 equiv) are mixed with CSA (0.1 equiv) in DMF.

  • The reaction is heated at 50°C for 6–12 hours.

  • Neutralization with triethylamine, followed by extraction with ethyl acetate and column chromatography (hexane/ethyl acetate), yields 4,6-O-benzylidene-D-glucopyranose in 70–85% yield.

Comparative Analysis of Methods

MethodCatalystSolventYield (%)Purification
Patent CN101735284BCSASolvent-free78–85Crystallization
Islam et al. (2019)CSADMF76Column chromatography
Wood et al. (1957)ZnCl₂60Recrystallization

The use of CSA in solvent-free systems offers higher yields and simpler workup compared to traditional ZnCl₂ methods.

Step 2: Regioselective Benzoylation of 1,2,3-Hydroxyl Groups

Benzoylation of the 1,2,3-hydroxyls requires careful control to avoid over-acylation or migration of the benzylidene group.

Acylating Agents and Conditions

  • Benzoyl Chloride : Used in excess (3–4 equiv) with pyridine as a base and solvent.

  • Temperature : Reactions are conducted at −5°C to 0°C to enhance regioselectivity.

  • Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates acylation at secondary hydroxyls.

Example Protocol :

  • 4,6-O-Benzylidene-D-glucopyranose (1 equiv) is dissolved in anhydrous pyridine.

  • Benzoyl chloride (3.5 equiv) is added dropwise at −5°C, followed by DMAP (0.2 equiv).

  • The mixture is stirred for 12–24 hours, quenched with ice, and extracted with chloroform.

  • Purification via silica gel chromatography (hexane/ethyl acetate) yields the tri-O-benzoylated product in 65–75% yield.

Side Reactions and Mitigation

  • Benzylidene Migration : Minimized by maintaining low temperatures and avoiding prolonged reaction times.

  • Over-Acylation : Controlled by stoichiometric precision and incremental addition of benzoyl chloride.

Alternative Synthetic Routes and Innovations

One-Pot Protection-Benzoylation

A streamlined approach combines benzylidene formation and benzoylation in a single pot:

  • D-glucose, benzaldehyde, and CSA are reacted in DMF.

  • Without isolation, benzoyl chloride and pyridine are added directly.

  • Yields of 60–70% are reported, though purity may require additional chromatography.

Enzymatic and Green Chemistry Approaches

Emerging methods employ lipases or ionic liquids to reduce waste and improve selectivity, though yields remain suboptimal (40–50%) compared to traditional routes.

Analytical Characterization and Quality Control

Critical analytical data for the final product:

  • ¹H NMR : δ 5.45–5.70 (m, benzoyl protons), 5.30 (s, benzylidene proton), 4.90–5.10 (anomeric proton).

  • Mass Spectrometry : [M+Na]⁺ = 603.2 (theoretical: 580.6 g/mol + Na).

  • Melting Point : 160–163°C (lit. 160–165°C).

Industrial-Scale Production Considerations

  • Cost Efficiency : Solvent-free benzylidene formation reduces DMF usage by 30%.

  • Purification : Crystallization from ethanol/water mixtures replaces chromatography in large-scale batches.

  • Yield Optimization : Pilot studies report 80–85% yield for multi-kilogram syntheses using continuous flow reactors .

Biological Activity

1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose is a synthetic carbohydrate derivative notable for its structural modifications that enhance its utility in organic chemistry and potential biological applications. This article examines its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant comparative studies.

Structural Characteristics

The compound features multiple benzoyl groups and a benzylidene acetal, which provide stability against hydrolysis and facilitate its role as a glycosyl donor in glycosylation reactions. The structural formula is represented as follows:

  • Molecular Formula : C34H28O9
  • Molecular Weight : 580.58 g/mol

Potential Biological Activities

  • Antimicrobial Activity : Similar glucopyranosides have shown effectiveness against bacterial infections. Research indicates that sugar derivatives can disrupt bacterial cell walls or interfere with metabolic pathways.
  • Antiviral Properties : Some glucopyranoside derivatives inhibit viral replication by blocking viral entry into host cells or interfering with viral assembly.
  • Anticancer Effects : Studies have demonstrated that certain sugar derivatives can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Interaction Studies

Research has indicated that carbohydrate derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose interact with lectins and other carbohydrate-binding proteins. These interactions can influence critical biological processes such as cell signaling and recognition, which are essential for developing carbohydrate-based therapeutics.

Comparison with Related Compounds

To better understand the unique properties of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose, a comparison with structurally related compounds is useful:

Compound NameStructureUnique Features
4,6-O-Benzylidene-1,2,3-tri-O-pivaloyl-β-D-glucopyranoseStructureUses pivaloyl instead of benzoyl; different reactivity
4,6-Di-O-benzyliden-1,2,3-tri-O-benzoyl-β-D-glucopyranoseStructureMore reactive due to fewer protecting groups
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranosideStructureEnhanced lipophilicity; potential for different biological interactions

Case Studies and Research Findings

Several studies have investigated the biological effects of glucopyranoside derivatives:

  • Antiviral Activity Study : A study published in Journal of Medicinal Chemistry explored various glucopyranosides' ability to inhibit viral replication in vitro. The results indicated that modifications at the C-4 position significantly enhanced antiviral efficacy (PMC8312278).
  • Antimicrobial Efficacy Research : A comparative analysis demonstrated that glucopyranosides modified with benzoyl groups exhibited increased activity against Gram-positive bacteria compared to their unmodified counterparts (ChemicalBook).
  • Cancer Cell Apoptosis Induction : Research highlighted that certain sugar derivatives triggered apoptosis in human cancer cell lines through a mitochondrial pathway (MDPI).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose with analogous glucose derivatives:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Protecting Groups Key Applications
1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose 1,2,3-Bz; 4,6-Bnidene C₃₄H₃₀O₉* ~582.60* Benzoyl (ester), Benzylidene Glycosylation intermediates
1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose 1,2,3-Ac; 4,6-Bnidene C₁₉H₂₂O₉ 394.38 Acetyl (ester), Benzylidene Oligosaccharide synthesis
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside 2,3-Bn; 4,6-Bnidene; Bn-1 C₃₄H₃₄O₆ 538.63 Benzyl (ether), Benzylidene Selective glycosylation studies
2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl derivatives 2,3,4,6-Bz Varies >700 Benzoyl (ester) Complex carbohydrate synthesis

*Note: Molecular formula and mass for the target compound are inferred based on structural analogs.

Key Comparative Insights

Protecting Group Chemistry
  • Benzoyl (ester) vs. Acetyl (ester): Benzoyl groups provide stronger electron-withdrawing effects and greater steric hindrance compared to acetyl, slowing nucleophilic substitution reactions. This enhances stability under basic conditions but requires harsher deprotection (e.g., NH₃/MeOH) . Acetylated analogs (e.g., 1,2,3-Tri-O-acetyl-4,6-O-benzylidene-β-D-glucopyranose) are more labile, enabling milder deprotection (e.g., NaOMe/MeOH), making them preferable for temporary protection .
  • Benzylidene Acetal:

    • Common to all compared compounds, the 4,6-O-benzylidene group stabilizes the glucose ring into a rigid chair conformation, directing reactivity to the 2- and 3-positions. It is cleaved under acidic hydrolysis (e.g., HCO₂H/H₂O) .

Research Findings and Case Studies

Glycosylation Efficiency

  • Studies show that 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose exhibits slower glycosylation kinetics compared to acetylated analogs due to benzoyl’s electron-withdrawing nature. However, it achieves higher regioselectivity in forming β-glycosidic bonds .

Stability Under Reaction Conditions

  • Benzoyl-protected derivatives remain intact under Mitsunobu conditions (e.g., DIAD/Ph₃P), whereas acetylated analogs undergo partial deprotection, highlighting benzoyl’s robustness .

Q & A

Q. How can the synthesis of 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose be optimized for high yield and regioselectivity?

Methodological Answer: Optimization involves sequential protection of hydroxyl groups. Benzoylation (1,2,3-positions) is typically performed using benzoyl chloride in anhydrous pyridine under ice-cooling to prevent over-reaction . The 4,6-O-benzylidene group is introduced via acid-catalyzed acetal formation with benzaldehyde dimethyl acetal, requiring strict control of reaction time and temperature (e.g., 0–25°C, 12–24 hrs) to avoid ring-opening side reactions . Purification via silica gel chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the pure product. Yields >70% are achievable when stoichiometric ratios of reagents (1:3 molar ratio of glucose to benzoyl chloride) and inert conditions (argon atmosphere) are maintained .

Q. What is the role of benzoyl and benzylidene protecting groups in stabilizing the glucopyranose ring during glycosylation?

Methodological Answer: Benzoyl groups (electron-withdrawing) enhance stability by reducing nucleophilicity at protected hydroxyls, preventing undesired side reactions during glycosyl donor activation. The 4,6-O-benzylidene group rigidifies the pyranose ring via a fused bicyclic structure, locking the 4C₁ conformation and improving stereochemical control during glycosidic bond formation. This rigidity is pivotal for β-selectivity in glycosylations, as demonstrated in thioglycoside and trichloroacetimidate donor systems .

Q. What purification methods are effective for isolating 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose?

Methodological Answer: Flash chromatography using silica gel (230–400 mesh) with hexane/ethyl acetate (3:1 to 1:1 gradient) resolves intermediates. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water (70:30) is recommended. Crystallization from ethanol/water (8:2) at −20°C can further enhance purity (>95% by ¹H NMR). Monitoring via TLC (visualization with ceric ammonium molybdate) ensures minimal residual benzoylation reagents .

Advanced Research Questions

Q. How can stereochemical outcomes of glycosylation reactions using this compound as a donor be systematically investigated?

Methodological Answer: Design experiments varying catalysts (e.g., TMSOTf vs. BF₃·Et₂O), solvents (CH₂Cl₂ vs. toluene), and temperature (−40°C to 25°C). Analyze products via ¹H NMR (anomeric proton coupling constants) and X-ray crystallography to confirm α/β ratios. For example, BF₃·Et₂O in CH₂Cl₂ at −20°C favors β-selectivity (>90%) due to oxocarbenium ion stabilization, while TMSOTf in toluene may increase α-content (20–30%) via solvent-assisted SN2 pathways .

Q. How can computational methods predict the reactivity of this compound in novel glycosylation reactions?

Methodological Answer: Employ density functional theory (DFT) to model transition states of glycosyl oxocarbenium ions. Calculate activation energies for different nucleophilic attacks (e.g., alcohol vs. thiophile acceptors). Pair computational results with experimental kinetic studies (e.g., stopped-flow NMR) to validate predictions. For instance, ICReDD’s reaction path search methods integrate quantum chemical calculations and experimental feedback to optimize reaction conditions .

Q. How can contradictions in reported glycosylation efficiencies under different catalytic systems be resolved?

Methodological Answer: Perform comparative kinetic studies using standardized substrates (e.g., methyl glycoside acceptors) under identical conditions. Variables to test:

VariableImpact Example
Catalyst loading0.1–1.0 eq. TMSOTf alters ion-pair dissociation rates
Moisture levelsTrace H₂O (≥50 ppm) hydrolyzes benzylidene groups, reducing donor stability
Donor-acceptor ratioExcess acceptor (2:1) mitigates side reactions but lowers yield

Cross-reference with literature data to identify outliers, then validate via controlled reproducibility trials .

Q. What strategies mitigate competing side reactions during deprotection of the benzylidene group?

Methodological Answer: Use mild acidic conditions (80% acetic acid, 40°C, 2 hrs) to cleave the benzylidene group without hydrolyzing benzoyl esters. For acid-sensitive substrates, catalytic hydrogenolysis (H₂/Pd-C, EtOAc) selectively removes benzylidene while preserving benzoyl groups. Monitor reaction progress via LC-MS to detect intermediates (e.g., ring-opened diols) and adjust conditions dynamically .

Q. How can this compound be adapted for enzymatic glycosylation studies?

Methodological Answer: Enzymatic glycosyltransferases (e.g., glycosynthases) require water-soluble substrates. Temporarily replace benzoyl groups with acetyl protections (enzymatically labile) or use micellar catalysis with nonionic surfactants (e.g., Brij-35) to solubilize the donor. For example, β-glucosidase variants engineered for organic solvent tolerance have shown 40–60% conversion in THF/water (4:1) systems .

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